

# Application Notes and Protocols: Analyzing Lipoprotein Subspecies Changes with Evacetrapib

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## Compound of Interest

Compound Name: *Evacetrapib*

Cat. No.: *B612230*

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## Introduction

**Evacetrapib** is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), a key player in reverse cholesterol transport.[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[3][4] Inhibition of CETP by **Evacetrapib** leads to significant alterations in the lipoprotein profile, most notably a substantial increase in HDL cholesterol (HDL-C) and a decrease in LDL cholesterol (LDL-C) levels.[5][6][7] However, the qualitative changes in lipoprotein subspecies, which may influence their functional properties, are of critical interest for understanding the complete impact of CETP inhibition.

These application notes provide a detailed overview of the techniques used to analyze the changes in lipoprotein subspecies following treatment with **Evacetrapib**. This document includes a summary of the quantitative changes observed in clinical studies, detailed experimental protocols for key analytical methods, and visualizations of the relevant biological pathways and experimental workflows.

## Quantitative Effects of Evacetrapib on Lipoprotein Subspecies and Apolipoproteins

Treatment with **Evacetrapib** results in significant dose-dependent changes across a range of lipoprotein and apolipoprotein parameters. The following tables summarize the placebo-adjusted mean percent changes from baseline observed in clinical trials.

Table 1: Effect of **Evacetrapib** Monotherapy on Lipoprotein Subspecies and Apolipoproteins

Analyte	Dose	Mean Percent Change from Baseline (Placebo-Adjusted)	Reference
HDL Cholesterol (HDL-C)	30 mg/d	+53.6% to +128.8%	<a href="#">[6]</a>
100 mg/d	+87%	<a href="#">[5]</a>	
500 mg/d	up to +128.8%	<a href="#">[6]</a>	
600 mg	+86.8%	<a href="#">[5]</a>	
LDL Cholesterol (LDL-C)	30 mg/d	-13.6% to -35.9%	<a href="#">[6]</a>
100 mg/d	-29%	<a href="#">[5]</a>	
500 mg/d	up to -35.9%	<a href="#">[6]</a>	
600 mg	-28.6%	<a href="#">[5]</a>	
HDL Subspecies			
HDL1	130 mg/d (+ Atorvastatin 40mg)	Dramatically Increased	
HDL2	130 mg/d (+ Atorvastatin 40mg)	Dramatically Increased	
HDL3 (small, dense)	130 mg/d (+ Atorvastatin 40mg)	-27%	
Preβ-1 HDL	130 mg/d (+ Atorvastatin 40mg)	-36%	
LDL Subspecies			
Total LDL Particles (LDL-P)	500 mg/d	up to -54%	<a href="#">[8]</a>
Small LDL Particles (sLDL)	500 mg/d	up to -95%	<a href="#">[8]</a>

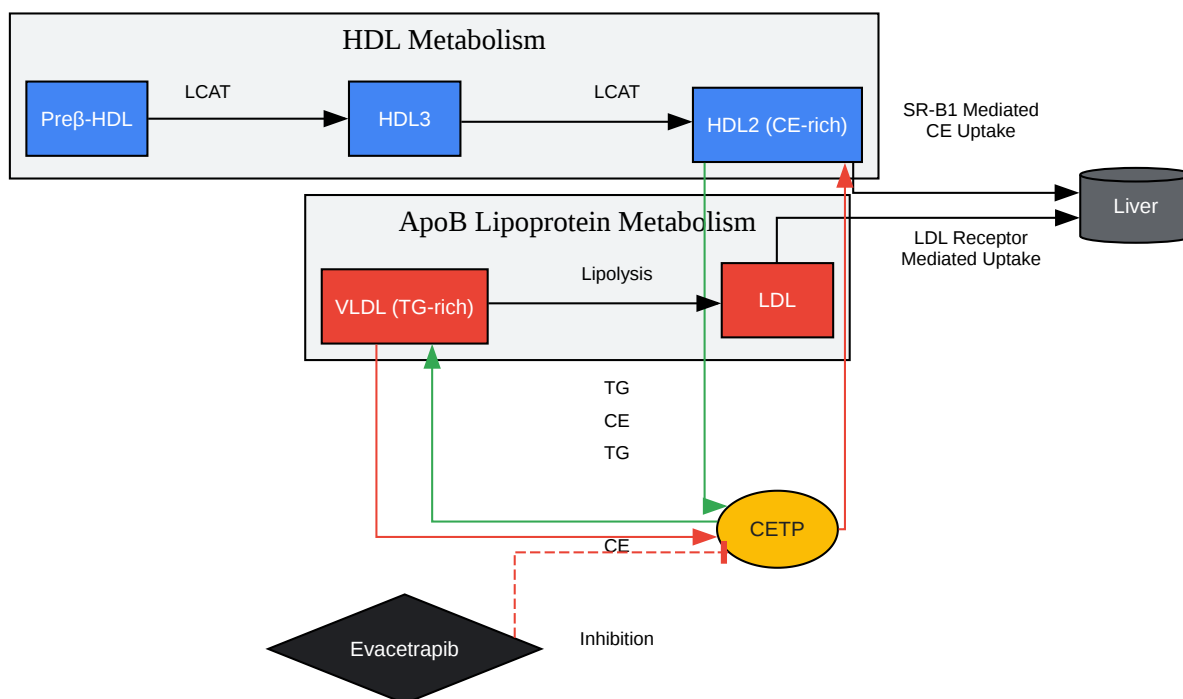
Lipoprotein(a) [Lp(a)]	500 mg/d	up to -40%	[8]
Apolipoproteins			
Apolipoprotein A-I (ApoA-I)	600 mg	+41.7%	[5]
Apolipoprotein A-II (ApoA-II)	600 mg	+18.5%	[5]
Apolipoprotein B (ApoB)	600 mg	-26.1%	[5]
Apolipoprotein E (ApoE)	600 mg	+74.1%	[5]
ApoB/ApoA-I Ratio	600 mg	-56.5%	[5]

Table 2: Effect of **Evacetrapib** in Combination with Statins on Lipoprotein Subspecies and Apolipoproteins

Analyte	Evacetrapib Dose + Statin	Mean Percent Change from Baseline (Statin Monotherapy- Adjusted)	Reference
HDL Cholesterol (HDL-C)	100 mg/d + Simvastatin 40mg/d	+78.5% to +88.5%	[6]
100 mg/d + Atorvastatin 20mg/d	+78.5% to +88.5%	[6]	
100 mg/d + Rosuvastatin 10mg/d	+78.5% to +88.5%	[6]	
LDL Cholesterol (LDL- C)	100 mg/d + Simvastatin 40mg/d	-11.2% to -13.9%	[6]
100 mg/d + Atorvastatin 20mg/d	-11.2% to -13.9%	[6]	
100 mg/d + Rosuvastatin 10mg/d	-11.2% to -13.9%	[6]	
LDL Subspecies			
Total LDL Particles (LDL-P)	100 mg/d + Statin	-22%	[8]
Small LDL Particles (sLDL)	100 mg/d + Statin	-60%	[8]
Lipoprotein(a) [Lp(a)]	100 mg/d + Statin	-31%	[8]

## Mechanism of Action of Evacetrapib

**Evacetrapib** inhibits CETP, which mediates the transfer of cholesteryl esters from HDL to ApoB-containing lipoproteins. This inhibition results in an accumulation of larger, cholesteryl ester-rich HDL particles and a reduction in LDL particles. The following diagram illustrates the central role of CETP in lipoprotein metabolism and the impact of its inhibition by **Evacetrapib**.



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Mechanism of **Evacetrapib** via CETP Inhibition.

## Experimental Protocols

The analysis of lipoprotein subspecies is crucial for a comprehensive understanding of the effects of **Evacetrapib**. The following are detailed protocols for key experimental techniques that can be employed.

### Sequential Density Ultracentrifugation for Lipoprotein Fractionation

This protocol allows for the separation of major lipoprotein classes based on their density.

Materials:

- Human plasma (EDTA-anticoagulated)

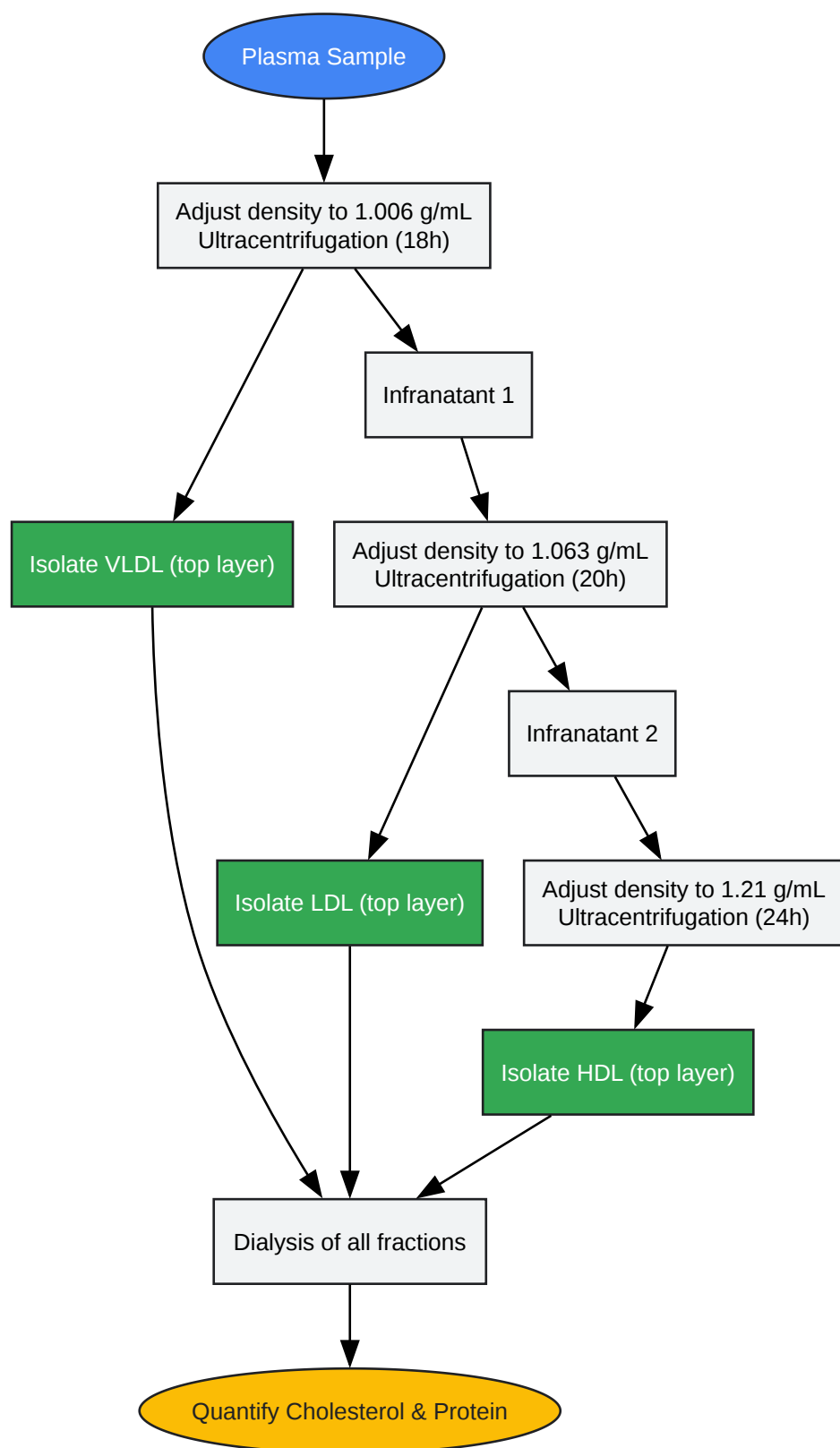
- Potassium bromide (KBr)
- Saline solution (0.9% NaCl)
- Ultracentrifuge (e.g., Beckman Optima series) and appropriate rotors (e.g., SW 41 Ti)
- Ultracentrifuge tubes (e.g., Polyallomer tubes)
- Tube slicer or syringe with a long needle

Protocol:

- VLDL Isolation ( $d < 1.006$  g/mL):
  - Adjust the density of 3 mL of plasma to 1.006 g/mL by adding a KBr solution.
  - Carefully overlay with 9 mL of a 1.006 g/mL KBr/saline solution.
  - Centrifuge at 40,000 rpm for 18 hours at 15°C.
  - Aspirate the top layer containing VLDL.
- LDL Isolation ( $1.006$  g/mL  $< d < 1.063$  g/mL):
  - Adjust the density of the infranatant from the VLDL spin to 1.063 g/mL with a concentrated KBr solution.
  - Overlay with a 1.063 g/mL KBr/saline solution.
  - Centrifuge at 40,000 rpm for 20 hours at 15°C.
  - Aspirate the top layer containing LDL.
- HDL Isolation ( $1.063$  g/mL  $< d < 1.21$  g/mL):
  - Adjust the density of the infranatant from the LDL spin to 1.21 g/mL with solid KBr.
  - Overlay with a 1.21 g/mL KBr/saline solution.

- Centrifuge at 40,000 rpm for 24 hours at 15°C.
- Aspirate the top layer containing HDL.
- Dialysis:
  - Dialyze each isolated lipoprotein fraction against a saline-EDTA buffer (pH 7.4) at 4°C for 24 hours with multiple buffer changes to remove KBr.
- Quantification:
  - Determine the cholesterol and protein content of each fraction using commercially available enzymatic assays and protein quantification assays (e.g., BCA assay).





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Sequential Ultracentrifugation Workflow.

## Native Polyacrylamide Gel Electrophoresis (PAGE) for HDL Subspecies Analysis

Native PAGE separates lipoprotein particles based on their size and charge, allowing for the resolution of HDL subspecies.

### Materials:

- Isolated HDL fraction or whole plasma
- Native PAGE precast gels (e.g., 4-20% gradient)
- Tris-Glycine native running buffer
- Native sample buffer
- Protein standards of known molecular weight
- Staining solution (e.g., Coomassie Blue or Sudan Black B)
- Destaining solution
- Gel imaging system

### Protocol:

- Sample Preparation:
  - Mix 10-20 µg of HDL protein or 5-10 µL of plasma with native sample buffer. Do not heat or add reducing agents.
- Gel Electrophoresis:
  - Assemble the electrophoresis apparatus and fill the inner and outer chambers with cold (4°C) Tris-Glycine native running buffer.
  - Load the samples and protein standards into the wells.

- Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front reaches the bottom of the gel.
- Staining and Destaining:
  - For protein visualization, stain the gel with Coomassie Blue for 1 hour and then destain with an appropriate destaining solution until the protein bands are clearly visible against a clear background.
  - For lipid visualization, stain with Sudan Black B solution overnight and destain with 70% ethanol.
- Image Analysis:
  - Scan the gel using a gel imaging system.
  - Use densitometry software to quantify the relative abundance of each HDL subspecies (e.g., HDL2b, 2a, 3a, 3b, 3c, and pre $\beta$ -HDL).

## Two-Dimensional (2D) Gel Electrophoresis for High-Resolution HDL Subspecies Separation

2D gel electrophoresis provides higher resolution by separating HDL particles based on charge in the first dimension and size in the second dimension.<sup>[9]</sup>

Materials:

- Isolated HDL fraction
- Agarose for the first dimension
- Gradient polyacrylamide gel (e.g., 4-20%) for the second dimension
- Electrophoresis buffers for both dimensions
- Electroblotting apparatus and PVDF membrane
- Primary antibodies (e.g., anti-ApoA-I)

- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system for chemiluminescence

Protocol:

- First Dimension (Charge Separation):
  - Cast a 0.7% agarose gel.
  - Apply the HDL sample to the gel.
  - Run the electrophoresis in a horizontal apparatus.
- Second Dimension (Size Separation):
  - Excise the lane from the agarose gel and place it at the top of a gradient polyacrylamide gel.
  - Run the second dimension electrophoresis as described for native PAGE.
- Western Blotting:
  - Transfer the separated proteins from the 2D gel to a PVDF membrane using a wet or semi-dry transfer system.[\[10\]](#)[\[11\]](#)
  - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
  - Incubate the membrane with the primary antibody (e.g., rabbit anti-human ApoA-I) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.

- Detection and Analysis:
  - Apply the chemiluminescent substrate and capture the image using a chemiluminescence imaging system.
  - Analyze the spot patterns to identify changes in the distribution of ApoA-I among different HDL subspecies.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Lipoprotein Particle Size and Concentration

NMR spectroscopy is a high-throughput method for quantifying the concentration and size of lipoprotein particles.[\[12\]](#)[\[13\]](#)

Materials:

- Plasma or serum samples
- NMR spectrometer (e.g., 400 MHz) equipped with a clinical analyzer
- Specialized software for lipoprotein analysis (e.g., LipoProfile®)

Protocol:

- Sample Preparation:
  - Thaw plasma or serum samples at room temperature.
  - Transfer an aliquot (typically 200-400 µL) to an NMR tube.
- NMR Data Acquisition:
  - Acquire one-dimensional proton ( $^1\text{H}$ ) NMR spectra at a controlled temperature (e.g., 37°C).
  - The signals from the terminal methyl groups of lipids within the lipoprotein particles are of primary interest.

- Data Analysis:
  - Use specialized software to deconvolute the complex NMR signal from the lipid methyl groups.
  - The software compares the sample's NMR signal to a library of reference spectra from isolated lipoprotein subclasses to determine the concentration of each subclass.
  - The weighted-average particle size for VLDL, LDL, and HDL is calculated from the sum of the diameter of each subclass multiplied by its relative concentration.

## Conclusion

The analysis of lipoprotein subspecies provides critical insights into the qualitative changes induced by **Evacetrapib**, beyond the standard lipid panel. The protocols outlined in these application notes describe robust methods for the detailed characterization of these changes. A combination of these techniques will allow researchers and drug development professionals to build a comprehensive understanding of the impact of CETP inhibition on lipoprotein metabolism and its potential implications for cardiovascular health. While **Evacetrapib**'s clinical development was halted due to a lack of efficacy in reducing cardiovascular events, the detailed analysis of its effects on lipoprotein subspecies remains valuable for understanding the complex biology of HDL and for the development of future lipid-modifying therapies.

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